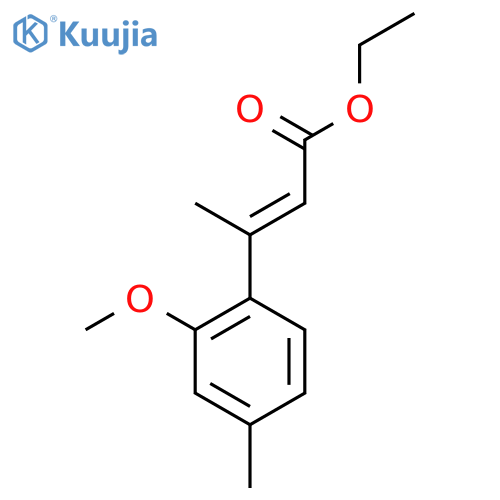Cas no 323195-82-0 (ethyl (2E)-3-(2-methoxy-4-methylphenyl)but-2-enoate)

323195-82-0 structure
商品名:ethyl (2E)-3-(2-methoxy-4-methylphenyl)but-2-enoate
ethyl (2E)-3-(2-methoxy-4-methylphenyl)but-2-enoate 化学的及び物理的性質
名前と識別子
-
- ethyl (2E)-3-(2-methoxy-4-methylphenyl)but-2-enoate
- ethyl 3-(3'-methoxy-4'-methylphenyl) but-2-enoate
- EN300-1460370
- 323195-82-0
-
- インチ: 1S/C14H18O3/c1-5-17-14(15)9-11(3)12-7-6-10(2)8-13(12)16-4/h6-9H,5H2,1-4H3/b11-9+
- InChIKey: YENREFWCYSCHIT-PKNBQFBNSA-N
- ほほえんだ: O(C)C1C=C(C)C=CC=1/C(=C/C(=O)OCC)/C
計算された属性
- せいみつぶんしりょう: 234.125594432g/mol
- どういたいしつりょう: 234.125594432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
ethyl (2E)-3-(2-methoxy-4-methylphenyl)but-2-enoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1460370-10000mg |
ethyl (2E)-3-(2-methoxy-4-methylphenyl)but-2-enoate |
323195-82-0 | 10000mg |
$3500.0 | 2023-09-29 | ||
| Enamine | EN300-1460370-2500mg |
ethyl (2E)-3-(2-methoxy-4-methylphenyl)but-2-enoate |
323195-82-0 | 2500mg |
$1594.0 | 2023-09-29 | ||
| Enamine | EN300-1460370-50mg |
ethyl (2E)-3-(2-methoxy-4-methylphenyl)but-2-enoate |
323195-82-0 | 50mg |
$683.0 | 2023-09-29 | ||
| Enamine | EN300-1460370-100mg |
ethyl (2E)-3-(2-methoxy-4-methylphenyl)but-2-enoate |
323195-82-0 | 100mg |
$715.0 | 2023-09-29 | ||
| Enamine | EN300-1460370-250mg |
ethyl (2E)-3-(2-methoxy-4-methylphenyl)but-2-enoate |
323195-82-0 | 250mg |
$748.0 | 2023-09-29 | ||
| Enamine | EN300-1460370-500mg |
ethyl (2E)-3-(2-methoxy-4-methylphenyl)but-2-enoate |
323195-82-0 | 500mg |
$781.0 | 2023-09-29 | ||
| Enamine | EN300-1460370-5000mg |
ethyl (2E)-3-(2-methoxy-4-methylphenyl)but-2-enoate |
323195-82-0 | 5000mg |
$2360.0 | 2023-09-29 | ||
| Enamine | EN300-1460370-1.0g |
ethyl (2E)-3-(2-methoxy-4-methylphenyl)but-2-enoate |
323195-82-0 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1460370-1000mg |
ethyl (2E)-3-(2-methoxy-4-methylphenyl)but-2-enoate |
323195-82-0 | 1000mg |
$813.0 | 2023-09-29 |
ethyl (2E)-3-(2-methoxy-4-methylphenyl)but-2-enoate 関連文献
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
4. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591
323195-82-0 (ethyl (2E)-3-(2-methoxy-4-methylphenyl)but-2-enoate) 関連製品
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
